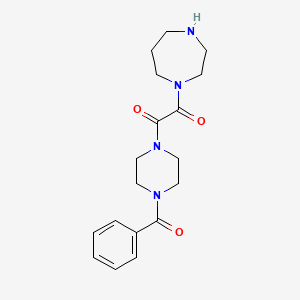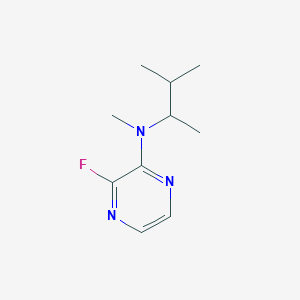
1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione, also known as BzDPP, is a synthetic compound that belongs to the class of benzodiazepine receptor agonists. It is a potent and selective ligand for the α1 subtype of the GABAA receptor, which is the main inhibitory neurotransmitter in the central nervous system (CNS). BzDPP has been widely studied for its potential applications in the field of neuroscience and pharmacology.
Mécanisme D'action
1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione acts as a positive allosteric modulator of the GABAA receptor, which enhances the inhibitory effects of GABA on neuronal activity. It binds to a specific site on the receptor and increases the affinity of GABA for its binding site, leading to an increase in the opening of chloride ion channels and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and anxiolytic, sedative, and hypnotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which enhances the inhibitory effects of GABA on neuronal activity. This compound has also been shown to decrease the levels of glutamate, which is the main excitatory neurotransmitter in the CNS. This results in a decrease in neuronal excitability and anxiolytic, sedative, and hypnotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective ligand for the α1 subtype of the GABAA receptor, which allows for more specific targeting of this receptor subtype. Another advantage is that it has a long half-life, which allows for sustained effects over a longer period of time. However, one of the limitations is that it can be difficult to synthesize and purify, which can limit its availability for research.
Orientations Futures
There are several future directions for research on 1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione. One direction is to investigate its potential use as a therapeutic agent for the treatment of anxiety disorders, insomnia, and other CNS disorders. Another direction is to explore its effects on other subtypes of the GABAA receptor and other neurotransmitter systems in the CNS. Additionally, further research is needed to optimize the synthesis and purification of this compound, which could increase its availability for research.
Méthodes De Synthèse
The synthesis of 1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione involves the reaction of 4-benzoylpiperazine with 1,4-diazepane-1,2-dione in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, which are carefully controlled to yield a high purity product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to have anxiolytic, sedative, and hypnotic effects in animal models. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of anxiety disorders, insomnia, and other CNS disorders.
Propriétés
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c23-16(15-5-2-1-3-6-15)21-11-13-22(14-12-21)18(25)17(24)20-9-4-7-19-8-10-20/h1-3,5-6,19H,4,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOQXGSBUJPVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 1-methyl-6-oxopiperidine-3-carboxylate](/img/structure/B7429655.png)
![2-(6-oxa-9-azaspiro[4.5]decan-9-yl)-2-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B7429662.png)


![3-[(2-Butylcyclopentyl)amino]propanoic acid](/img/structure/B7429697.png)
![3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7429698.png)
![6-[[(2,2-dimethylcyclopentyl)amino]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429704.png)

![2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7429714.png)
![3-[(3-Cyanopyridin-4-yl)-methylamino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429728.png)

![N-cyclopropyl-N-[4-[[1-(3-nitrophenyl)-2-oxopyrrolidin-3-yl]amino]phenyl]acetamide](/img/structure/B7429747.png)
![Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate](/img/structure/B7429752.png)

